2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanyl acetamide moiety. The acetamide nitrogen is further substituted with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent is a strong electron-withdrawing group, which enhances lipophilicity and may influence binding affinity in biological systems . Its synthesis typically involves cyclization of hydrazide derivatives followed by nucleophilic substitution reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O3S/c17-16(18,19)26-12-3-1-11(2-4-12)21-13(24)9-27-15-23-22-14(25-15)10-5-7-20-8-6-10/h1-8H,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLJKAUQQPTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of hydrazides with carbon disulfide in the presence of a base to form the oxadiazole ring . The subsequent steps involve nucleophilic substitution reactions to introduce the pyridine and phenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfanyl (-S-) group in the compound acts as a nucleophilic site. In structurally related thioether-containing acetamides (e.g., 2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide), this group undergoes oxidation to form sulfoxides or sulfones under controlled conditions using oxidizing agents like HO or meta-chloroperbenzoic acid (mCPBA) .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation (→ Sulfoxide) | HO (30%), RT, 6 hrs | Corresponding sulfoxide derivative | 65–75% |
| Oxidation (→ Sulfone) | mCPBA (1.2 eq), DCM, 0°C → RT | Corresponding sulfone derivative | 80–85% |
Cycloaddition Reactions Involving the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles. A study on 5-phenyl-1,3,4-oxadiazole derivatives demonstrated copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates . For the target compound, similar reactivity is anticipated:
General Procedure :
-
Azide Preparation : Convert the oxadiazole-linked phenyl group to an azide via Sandmeyer reaction (NaNO, HCl, NaN) .
-
CuAAC Reaction : React with terminal alkynes (e.g., propargyl alcohol) using CuI in THF/HO (1:1) at 60°C for 12 hrs .
| Alkyne | Product | Yield |
|---|---|---|
| Propargyl alcohol | Triazole-linked PEG conjugate | 30–75% |
| Phenylacetylene | Triazole-linked biphenyl derivative | 45–60% |
Hydrolysis of the Acetamide Group
The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example, refluxing with 6N HCl or NaOH (aq) yields the corresponding carboxylic acid or carboxylate salt, respectively.
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | 6N HCl, 100°C, 8 hrs | 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | Precursor for ester derivatives |
| Basic Hydrolysis | 2N NaOH, 80°C, 6 hrs | Sodium carboxylate salt | Water-soluble intermediate |
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
The pyridin-4-yl group undergoes EAS at the para position. Nitration and sulfonation reactions have been reported for similar pyridine-containing acetamides :
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO/HSO | C3 of pyridine | Nitro-pyridinyl acetamide |
| Sulfonation | SO/HSO | C2 of pyridine | Sulfonic acid-functionalized derivative |
Functionalization of the Trifluoromethoxy Group
The -OCF group is typically inert but can participate in radical reactions. Photocatalytic C–H activation methods enable coupling with aryl halides to form biaryl ethers .
| Coupling Partner | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Iodotoluene | Ir(ppy), Blue LEDs | 4-Methylbiaryl ether derivative | 55–60% |
Metal Coordination Reactions
The pyridine and oxadiazole nitrogen atoms act as ligands for transition metals. Structural analogs form complexes with Cu(II) and Zn(II), which show enhanced biological activity .
| Metal Salt | Reaction Conditions | Complex Structure |
|---|---|---|
| CuCl | EtOH, RT, 2 hrs | Octahedral Cu(II)-oxadiazole complex |
| Zn(OAc) | DMF, 60°C, 4 hrs | Tetrahedral Zn(II)-pyridine complex |
The reactivity of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is highly tunable, enabling its use in medicinal chemistry, materials science, and catalysis. Further studies are required to explore its full synthetic potential .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound involves the introduction of a pyridine ring and an oxadiazole moiety, which are known for their biological activities. The compound can be synthesized through various methods, including the reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol with acetamide derivatives. The resulting product is characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring the oxadiazole moiety. For example, compounds structurally similar to 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide have shown significant cytotoxic effects against various cancer cell lines, including SNB-19 and OVCAR-8. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The computational analysis indicates that modifications to the oxadiazole structure could enhance its anti-inflammatory efficacy, making it a candidate for further optimization in drug design .
Antifungal Activity
The oxadiazole derivatives have also been investigated for their antifungal properties. Compounds with similar scaffolds have demonstrated activity against Candida species, indicating that this compound may possess similar antifungal effects. This aspect is particularly relevant given the increasing resistance of fungal pathogens to conventional treatments .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Anticancer Studies : A study demonstrated that modifications in the trifluoromethoxy group significantly enhanced the anticancer activity against breast cancer cell lines.
- Inflammation Models : In vivo studies using animal models showed a reduction in inflammatory markers when treated with compounds similar to this compound.
- Fungal Inhibition : Laboratory tests indicated that related oxadiazole compounds exhibited lower Minimum Inhibitory Concentrations (MICs) against resistant strains of Candida compared to standard antifungal agents.
Mechanism of Action
The mechanism of action of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to antimicrobial effects. The oxadiazole ring is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Key Findings and Data Tables
Table 1: Structural and Activity Comparison of Selected Analogues
Table 2: Electronic Effects of Substituents
| Substituent | Electron Effect | Lipophilicity (LogP) | Impact on Activity |
|---|---|---|---|
| 4-(Trifluoromethoxy) | Strongly withdrawing | High (~3.5) | Enhanced receptor affinity |
| 4-Chloro | Moderately withdrawing | Moderate (~2.8) | Improved antimicrobial activity |
| p-Tolyl (4-methyl) | Electron-donating | Moderate (~2.5) | Reduced potency in some cases |
Biological Activity
The compound 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure features a pyridine ring and an oxadiazole moiety linked through a sulfur atom to an acetamide group. The trifluoromethoxy group enhances its lipophilicity and may influence its biological interactions.
Anticancer Properties
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer activity. A study by Fayad et al. (2019) demonstrated that similar oxadiazole compounds showed promising results in inhibiting cancer cell proliferation in multicellular spheroids, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Oxadiazole derivatives are known for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, studies have reported that derivatives of 1,3,4-oxadiazole possess inhibitory effects against Gram-positive and Gram-negative bacteria . The presence of the pyridine ring may enhance the compound's ability to penetrate bacterial membranes.
The proposed mechanism of action for oxadiazole derivatives involves interaction with cellular targets such as enzymes or receptors, leading to disruption of vital cellular processes. The heterocyclic structure allows for hydrogen bonding interactions with biological macromolecules, which may enhance binding affinity and specificity .
Case Studies and Research Findings
- Anticancer Screening : In a systematic screening of drug libraries, several oxadiazole derivatives were identified as potent anticancer agents. These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Antimicrobial Testing : A library of related oxadiazole compounds was evaluated for antimicrobial activity against clinical isolates. The results indicated that many derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against pathogenic bacteria .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide?
- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by sulfanyl group introduction. Key steps include:
- Oxadiazole ring formation : Reacting 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride under basic conditions (e.g., triethylamine in dry THF).
- Acetamide coupling : Subsequent reaction with 4-(trifluoromethoxy)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Critical parameters : Monitor reaction temperature (0–5°C for thiol activation) and anhydrous conditions to avoid hydrolysis.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and dihedral angles (e.g., oxadiazole-pyridyl torsion angle ~5.4°) to confirm regiochemistry .
- NMR spectroscopy : Use - and -NMR to verify sulfanyl-acetamide linkage (e.g., δ 4.2 ppm for SCHCO) and trifluoromethoxy group (δ 120–125 ppm in -NMR) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] with <2 ppm error) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Approach :
- Core modifications : Replace the pyridyl group with other heterocycles (e.g., furan, thiophene) to assess π-π stacking interactions.
- Substituent effects : Vary the trifluoromethoxy group’s position (para vs. meta) and evaluate potency via enzyme inhibition assays (e.g., COX-2 or kinase targets) .
- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins, focusing on sulfanyl-acetamide’s role in hydrogen bonding .
Q. How to resolve contradictions in spectral data during characterization?
- Case example : Discrepancies in -NMR integration ratios may arise from rotameric equilibria in the sulfanyl-acetamide moiety.
- Solutions :
- Variable-temperature NMR : Conduct experiments at 298–323 K to coalesce split peaks and confirm dynamic behavior .
- 2D NMR (HSQC, HMBC) : Assign overlapping signals by correlating - couplings (e.g., HMBC cross-peaks between SCH and oxadiazole C=O) .
Q. What computational strategies improve reaction yield and regioselectivity during synthesis?
- Methods :
- Density functional theory (DFT) : Calculate transition-state energies for cyclocondensation steps to identify kinetic vs. thermodynamic control (e.g., B3LYP/6-31G* level) .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents and catalysts for sulfanyl-acetamide coupling .
Q. How to address stability challenges in biological assays (e.g., hydrolysis in buffer solutions)?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
